1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 17946-08-6
VCID: VC21006284
InChI: InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3
SMILES: CN(C)CC(COCC1=CC=CO1)O
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

CAS No.: 17946-08-6

Cat. No.: VC21006284

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol - 17946-08-6

Specification

CAS No. 17946-08-6
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name 1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol
Standard InChI InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3
Standard InChI Key SMBXJZFFUCGIIS-UHFFFAOYSA-N
SMILES CN(C)CC(COCC1=CC=CO1)O
Canonical SMILES CN(C)CC(COCC1=CC=CO1)O

Introduction

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is a chemical compound with the molecular formula C10_{10}H19_{19}NO3_{3} and the CAS number 17946-08-6. It is a complex molecule featuring both a dimethylamino group and a furylmethoxy group attached to a propan-2-ol backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Preparation

The synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. The process may involve the reaction of appropriate precursors such as 2-furaldehyde derivatives with dimethylamine and propan-2-ol derivatives.

Applications and Research Findings

While specific applications of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol are not widely documented, compounds with similar structures are often explored in pharmaceutical and chemical industries for their potential biological activities or as intermediates in synthesis.

Potential Application AreasDescription
Pharmaceutical IntermediatesMay serve as precursors for drugs due to its functional groups.
Chemical SynthesisUsed in the synthesis of more complex molecules.
Biological StudiesCould be studied for biological activity due to its unique structure.

Safety and Handling

Handling 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol requires caution due to its chemical reactivity and potential toxicity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures.

Environmental Impact

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator